molecular formula C33H39N5O8 B12601952 D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine CAS No. 644997-20-6

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine

Cat. No.: B12601952
CAS No.: 644997-20-6
M. Wt: 633.7 g/mol
InChI Key: DTXGTPIXBLWGLP-VARXDRPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine: is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, D-tyrosine, D-alanine, and D-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection Steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.

    Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

    Characterization: The final product is characterized using methods like mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The molecular targets and pathways involved can vary but often include interactions with tyrosine kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
  • D-Tyrosyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Uniqueness

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine is unique due to its specific sequence and the presence of multiple D-amino acids, which can confer resistance to enzymatic degradation and alter its biological activity compared to peptides composed of L-amino acids.

Properties

CAS No.

644997-20-6

Molecular Formula

C33H39N5O8

Molecular Weight

633.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H39N5O8/c1-19(34)29(41)36-27(16-21-6-4-3-5-7-21)32(44)37-26(17-22-8-12-24(39)13-9-22)31(43)35-20(2)30(42)38-28(33(45)46)18-23-10-14-25(40)15-11-23/h3-15,19-20,26-28,39-40H,16-18,34H2,1-2H3,(H,35,43)(H,36,41)(H,37,44)(H,38,42)(H,45,46)/t19-,20-,26-,27-,28-/m1/s1

InChI Key

DTXGTPIXBLWGLP-VARXDRPVSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.